molecular formula C26H33FNO5.Na B194476 Cerivastatin sodium CAS No. 143201-11-0

Cerivastatin sodium

Katalognummer B194476
CAS-Nummer: 143201-11-0
Molekulargewicht: 458.56 22.99
InChI-Schlüssel: GPUADMRJQVPIAS-QCVDVZFFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cerivastatin sodium is a synthetic, enantiomerically pure, pyridine derivative that effectively reduces serum cholesterol levels . It belongs to the statin class of lipid-lowering agents and helps in decreasing MAP kinase activation, blocking AP-1 (activator protein-1) and NF-kB (nuclear factor-kB) binding activity, inhibiting inflammatory responses, and ameliorating renal damage .


Synthesis Analysis

Cerivastatin is a new entirely synthetic and enantiomerically pure inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . As a sodium salt, cerivastatin is present in the active, open ring form .


Molecular Structure Analysis

The molecular formula of Cerivastatin sodium is C26H33FNNaO5 . The molecular weight is 481.5 g/mol . The IUPAC name is sodium; (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate .


Chemical Reactions Analysis

Cerivastatin exhibits similar lipophilicity to most of the other statins (e.g., atorvastatin, fluvastatin, and simvastatin) in the open-ring form, in contrast to the more hydrophilic pravastatin .


Physical And Chemical Properties Analysis

Cerivastatin sodium is a solid substance . It is soluble in water up to 100 mg/mL when ultrasonic and warming and heat to 60°C . It should be stored at -20°C, protected from light, and sealed .

Wissenschaftliche Forschungsanwendungen

  • Cancer Research : Cerivastatin has shown potential in inhibiting the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines. It induces both anti-proliferative and anti-invasive effects, potentially by inhibiting cell signaling pathways like RhoA and NFkappaB, which are crucial in cell migration and proliferation (Denoyelle et al., 2001).

  • Cardiovascular Research : In cardiovascular research, cerivastatin has been found to prevent the development of cardiac hypertrophy and heart failure in rats. This suggests its potential use in preventing hypertensive heart failure (Hasegawa et al., 2003).

  • Chemotherapy Enhancement : Cerivastatin has been observed to enhance the cytotoxicity of 5-fluorouracil on chemosensitive and resistant colorectal cancer cell lines, suggesting its potential role in cancer chemotherapy (Wang et al., 2002).

  • Antiangiogenic Activity : It also exhibits antiangiogenic activity, inhibiting endothelial cell proliferation induced by angiogenic factors. This could contribute to its therapeutic benefits in the progression and acute manifestations of atherosclerosis (Vincent et al., 2002).

  • Renal Protection : In diabetic patients with microalbuminuria, cerivastatin was associated with decreased microalbuminuria and amelioration of renal injury. This suggests its potential role in renal protection in diabetic patients (Nakamura et al., 2001).

  • Immunomodulation : It has been demonstrated that cerivastatin can influence T helper cell polarization, reducing Th1 development and promoting Th2 development. This property could have implications for its use in immune-related disorders (Hakamada-Taguchi et al., 2003).

Safety And Hazards

Cerivastatin sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Eigenschaften

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUADMRJQVPIAS-QCVDVZFFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FNNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046488
Record name Cerivastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerivastatin sodium

CAS RN

143201-11-0
Record name Cerivastatin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143201110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerivastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERIVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q18G1060S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerivastatin sodium
Reactant of Route 2
Cerivastatin sodium
Reactant of Route 3
Cerivastatin sodium
Reactant of Route 4
Cerivastatin sodium
Reactant of Route 5
Cerivastatin sodium
Reactant of Route 6
Cerivastatin sodium

Citations

For This Compound
432
Citations
H Bischoff, R Angerbauer, M Boberg, D Petzinna… - Atherosclerosis, 1998 - Elsevier
… The K i -value for cerivastatin sodium was 1.3×10 −9 M in comparison to 150×… cerivastatin sodium was also reflected in its high activity in vivo. In acute in vivo studies cerivastatin sodium …
Number of citations: 30 www.sciencedirect.com
M Shiomi, T Ito - British journal of pharmacology, 1999 - Wiley Online Library
… The aim of this study was to examine whether cerivastatin sodium, a new inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, affects the lesional composition of …
Number of citations: 82 bpspubs.onlinelibrary.wiley.com
Y Yasunobu, K Hayashi, T Shingu, K Nomura… - … drugs and therapy, 1997 - Springer
The effects of cerivastatin sodium (BAY w 6228), a new type of inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, on plasma cholesterol concentrations and the …
Number of citations: 17 link.springer.com
J Sasaki, K Arakawa, K Yamamoto, S Kobori… - Clinical …, 1998 - Elsevier
… We concluded that the higher dose of cerivastatin sodium was … and tolerability of cerivastatin sodium 0.15 and 0.3 mg/d … that the initial dose of cerivastatin sodium should be 0.15 rngId.9 …
Number of citations: 11 www.sciencedirect.com
S Tazuma, G Yamashita, H Ochi, H Miura, T Kajihara… - Clinical …, 1998 - Elsevier
… on bile lipid composition, the present study sought to determine whether cerivastatin sodium affects bile lithogenicity and, if so, whether the effect differs according to the type of …
Number of citations: 10 www.sciencedirect.com
SA Özkan, Y Özkan, HY Aboul-Enein - Journal of liquid …, 2002 - Taylor & Francis
A novel, rapid, sensitive, accurate, and simple isocratic HPLC assay was developed to determine cerivastatin in pharmaceutical dosage forms and human serum. The proposed method …
Number of citations: 11 www.tandfonline.com
H Bischoff, R Angerbauer, J Bender, E Bischoff… - Atherosclerosis, 1997 - Elsevier
The pyridine derivative cerivastatin is a new entirely synthetic and enantiomerically pure inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. As a sodium salt cerivastatin …
Number of citations: 134 www.sciencedirect.com
C STARR - Patient Care, 1999 - go.gale.com
Cerivastatin sodium (Baycol) has a new recommended dosage of 0.4 mg once daily in the evening (versus 0.3 mg/d), with or without food, for patients with primary hypercholesterolemia …
Number of citations: 0 go.gale.com
W Mück - Clinical pharmacokinetics, 2000 - Springer
… Plasma concentration (C p ) versus time profiles of cerivastatin on days 1 and 7 during administration of once daily evening doses of cerivastatin sodium 0.1, 0.2 and 0.4mg to healthy …
Number of citations: 149 link.springer.com
河野浩一, 松木孝道 - Rinsho yakuri/Japanese Journal of Clinical …, 1997 - jstage.jst.go.jp
Objectives Cerivastatin sodium is a novel HMG-CoA reductase inhibitor, which was developed by Bayer AG in Germany. In Japan, it was codeveloped by Bayer Yakuhin, Ltd. and …
Number of citations: 2 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.